molecular formula C17H21NO3 B5396590 3-(Benzylcarbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid

3-(Benzylcarbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B5396590
M. Wt: 287.35 g/mol
InChI Key: GDGDWULESJQMHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzylcarbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid is a complex organic compound with the molecular formula C17H21NO3. This compound features a bicyclic structure, which is a common motif in many natural products and synthetic molecules. The presence of both a benzylcarbamoyl group and a carboxylic acid group makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylcarbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid typically involves a multi-step process. One common method starts with the preparation of the bicyclo[2.2.2]octane core, which can be achieved through a [4+2] cycloaddition reaction of cyclohexenones with electron-deficient alkenes. This reaction is often catalyzed by organic bases under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high enantioselectivity and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Benzylcarbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The benzylcarbamoyl group can be reduced to form amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylcarbamoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction of the benzylcarbamoyl group can produce primary or secondary amines .

Scientific Research Applications

3-(Benzylcarbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzylcarbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets. The benzylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

  • **Bicyclo[2.2.2]octane-1-carboxyl

Properties

IUPAC Name

3-(benzylcarbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c19-16(18-10-11-4-2-1-3-5-11)14-12-6-8-13(9-7-12)15(14)17(20)21/h1-5,12-15H,6-10H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGDWULESJQMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C(C2C(=O)O)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.